4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core structure with a 3-methylbenzoyl group attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the condensation of 3-methylbenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl group or the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Quinoxaline derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
3-methylquinoxaline: A derivative with a methyl group at the 3-position.
4-benzoylquinoxaline: A derivative with a benzoyl group at the 4-position.
Uniqueness
4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both a 3-methylbenzoyl group and a dihydroquinoxaline core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
4-(3-methylbenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of the quinoxaline family and exhibits a range of pharmacological properties, including antimicrobial and anticancer effects.
Chemical Structure and Synthesis
The compound features a quinoxaline core structure with a 3-methylbenzoyl group at the 4-position. Its synthesis typically involves the condensation of 3-methylbenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one under basic conditions, often using triethylamine as a catalyst in an organic solvent like dichloromethane.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. A series of compounds were synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The most promising derivatives demonstrated significant inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µM) | VEGFR-2 Inhibition (%) |
---|---|---|---|
Compound 11e | HepG-2 | 12.5 | 85 |
Compound 11g | MCF-7 | 15.0 | 78 |
Compound 12e | HepG-2 | 10.0 | 90 |
The mechanism by which these compounds exert their anticancer effects involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, western blot analyses have shown alterations in apoptotic markers such as caspase-3 and BAX, indicating that these compounds may induce apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, research has also indicated that derivatives of this compound possess antimicrobial activity. Various studies have tested its efficacy against bacterial strains, revealing moderate to strong inhibition depending on the structure of the substituents on the quinoxaline core .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. The presence of hydrophobic groups has been correlated with increased cytotoxicity and VEGFR-2 inhibition. The SAR studies suggest that modifications to the benzoyl moiety can enhance the compound's biological efficacy .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity |
---|---|
Addition of halogens | Enhanced cytotoxicity |
Alkyl chain length | Optimal length increases potency |
Aromatic substituents | Variable effects on enzyme binding |
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In vitro Studies : A study investigated the effect of synthesized derivatives on HepG-2 and MCF-7 cell lines, demonstrating significant cytotoxicity and apoptosis induction.
- In silico Analysis : Computational docking studies have predicted favorable binding affinities for these compounds with VEGFR-2, supporting their role as potential therapeutic agents .
Properties
IUPAC Name |
4-(3-methylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-5-4-6-12(9-11)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCMIFUNBASUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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